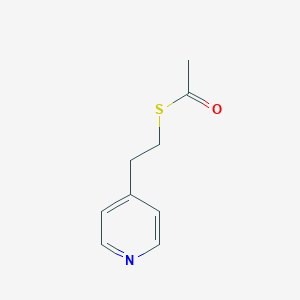

4-Pyridylethyl thiolacetate

Übersicht

Beschreibung

Synthesis Analysis

Pyridinium 1,4-zwitterionic thiolates have been utilized for synthesizing complex molecules, including benzopyridothiazepines and benzothiophenes, through reactions like 1,5-dipolar cycloaddition and [3+2] cascade cyclization, showcasing the versatile synthetic applications of pyridine derivatives in producing sulfur-containing synthons (Cheng et al., 2020).

Molecular Structure Analysis

Studies on triazine-based polycarboxylate and in-situ-generated pyridine-4-thiolate ligands have led to the synthesis of coordination polymers with Zn(II) and Cd(II), highlighting the structural diversity and potential for creating complex architectures from pyridylthiolate-based compounds (Zhu et al., 2011).

Chemical Reactions and Properties

Ligand-exchange reactions with 4-(N,N-dimethylamino)pyridine-capped gold nanoparticles and functionalized thiols have demonstrated the capability of pyridine derivatives to form versatile precursors for both water- and organic-soluble nanoparticles, illustrating the chemical reactivity and potential applications of pyridine-thiol compounds in nanotechnology (Rucareanu et al., 2006).

Physical Properties Analysis

The synthesis and characterization of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction highlight the physical properties of sulfur-containing heterocyclic compounds, providing insights into their stability, reactivity, and potential applications in pharmacology and material science (Shi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry Pyridinium 1,4-zwitterionic thiolates, related to 4-Pyridylethyl thiolacetate, have been utilized in the synthesis of complex organic compounds such as benzopyridothiazepines and benzothiophenes. This process involves reactions like 1,5-dipolar cycloaddition and cascade cyclization, highlighting the compound's utility in building diverse molecular structures (Cheng et al., 2020).

Enzyme Inhibition Compounds structurally similar to 4-Pyridylethyl thiolacetate have been shown to inhibit crucial enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are important targets in the development of drugs for conditions like Alzheimer's and glaucoma. This illustrates the potential of such compounds in pharmacological applications (Taslimi et al., 2018).

Electron Transfer Kinetics 4-Pyridylethyl thiolacetate-related molecules with hydroquinone moiety have been synthesized and studied for their electron transfer kinetics. These compounds, when forming monolayers on gold, facilitate rapid electron transfer which is crucial in the development of bioelectronic devices like biosensors and biofuel cells (Trammell et al., 2007).

Chemical Sensing and Detection Derivatives of 4-Pyridylethyl thiolacetate have been used to create sensitive and selective chemosensors for mercury ions (Hg2+), showcasing the compound's utility in environmental monitoring and possibly in medical diagnostics (Gao et al., 2018).

Insecticidal Applications Some pyridine derivatives, which are structurally related to 4-Pyridylethyl thiolacetate, have shown significant insecticidal activities. This indicates the potential use of these compounds in agricultural pest control, contributing to crop protection and food production (Bakhite et al., 2014).

Photocatalytic Hydrogen Production Nickel pyridinethiolate complexes, related to 4-Pyridylethyl thiolacetate, have been investigated as catalysts for light-driven hydrogen production from aqueous solutions. This research is part of the efforts to develop sustainable and clean energy sources (Han et al., 2013).

Eigenschaften

IUPAC Name |

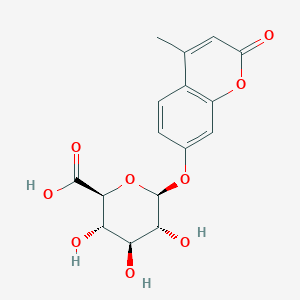

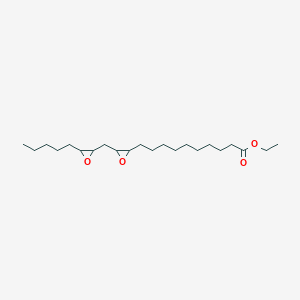

S-(2-pyridin-4-ylethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXOSCYOXNMXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889017 | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridylethyl thiolacetate | |

CAS RN |

385398-71-0 | |

| Record name | S-[2-(4-Pyridinyl)ethyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385398-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385398710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)